2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate typically involves the reaction of 2-chloro-phenyl-ethylamine with azepane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in biochemical assays and proteomics research.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine
- 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide
- 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide
Uniqueness
2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific investigations.
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(2-chlorophenyl)ethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H21ClN2.C2H2O4/c2*15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17;3-1(4)2(5)6/h2*3-4,7-8,14H,1-2,5-6,9-11,16H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWOTMKXWDZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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